molecular formula C4H4F2O4 B1294978 2,2-Difluorosuccinic acid CAS No. 665-31-6

2,2-Difluorosuccinic acid

Cat. No.: B1294978
CAS No.: 665-31-6
M. Wt: 154.07 g/mol
InChI Key: ZYLFHISLYSHWRH-UHFFFAOYSA-N
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Description

2,2-Difluorosuccinic acid is an organic compound with the molecular formula C4H4F2O4 It is a derivative of succinic acid, where two hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the vicinal difluoro motif can be introduced through the oxidation of aryl rings in 1,2-difluoro-1,2-diphenylethane, leading to the formation of 2,3-difluorosuccinic acids . Another method involves the enolate alkylation of fluorofumaric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes require stringent reaction conditions, including controlled temperatures and the use of specific fluorinating agents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorosuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated derivatives.

    Reduction: Reduction reactions can yield different fluorinated products.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorofumaric acid, while substitution reactions can yield a variety of fluorinated compounds .

Scientific Research Applications

2,2-Difluorosuccinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorosuccinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorosuccinic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where fluorinated compounds are required, such as in the synthesis of specialty chemicals and materials .

Properties

IUPAC Name

2,2-difluorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFHISLYSHWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216702
Record name 2,2-Difluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-31-6
Record name 2,2-Difluorobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=665-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluorosuccinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorosuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2-difluorosuccinic acid interact with biological systems, and what are the downstream effects?

A1: While specific biological targets for this compound are not explicitly discussed in the provided research, its interaction with a synthetic system offers valuable insights. A study demonstrated the ability of an oligoamide foldamer capsule to selectively bind this compound. [] This binding event leads to a significant change in the capsule's charge transport properties, highlighting the potential of such interactions for sensing applications. [] The binding is driven by a combination of protonation/deprotonation events, hydrogen bonding, and geometrical constraints within the capsule. [] Interestingly, this compound exhibits a distinct binding mode compared to tartaric acid, inducing symmetry breaking due to the deprotonation of only one of its carboxylic acid groups. []

Q2: What is the structural characterization of this compound?

A2: this compound is a dicarboxylic acid with the molecular formula C4H4F2O4. While specific spectroscopic data is not presented in the provided abstracts, its structure suggests characteristic signals in techniques like NMR and IR spectroscopy. The presence of fluorine atoms would lead to distinct peaks in 19F NMR, while the carboxylic acid groups would show characteristic signals in both 1H and 13C NMR.

Q3: Can you describe a synthetic route for producing this compound?

A3: One practical synthesis route for this compound involves several steps, including the formation of 1,1,2-trichloro-2,3,3-trifluorocyclobutane and 1-chloro-2,3,3-trifluorocyclobutene as intermediates. [] This method highlights the use of fluorine-containing organic compounds and specific reaction conditions like those found in autoclaves for cycloaddition reactions. []

Q4: Are there alternative uses for this compound besides its potential in sensing applications?

A4: this compound serves as a valuable building block in synthesizing more complex molecules. It's a key intermediate in the efficient preparation of 3,3-difluoropyrrolidine, a compound with potential applications in medicinal chemistry. [] This synthesis involves a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to yield this compound, which is then further modified to obtain the target pyrrolidine derivative. []

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